LY-281217

Description

Properties

IUPAC Name |

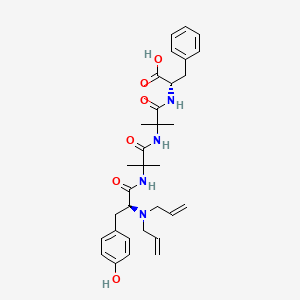

(2S)-2-[[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42N4O6/c1-7-18-36(19-8-2)26(21-23-14-16-24(37)17-15-23)27(38)34-32(5,6)30(42)35-31(3,4)29(41)33-25(28(39)40)20-22-12-10-9-11-13-22/h7-17,25-26,37H,1-2,18-21H2,3-6H3,(H,33,41)(H,34,38)(H,35,42)(H,39,40)/t25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDWKCVNBQGFFF-UIOOFZCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C)(C)NC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)C(C)(C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105027-75-6 | |

| Record name | LY 281217 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105027756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-281217 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1S1P2H7DE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Neuronal Mechanism of Action of Selective Kappa-Opioid Receptor Agonists: A Technical Guide

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding the neuronal mechanism of action for a compound designated "LY-281217". Therefore, this guide provides an in-depth overview of the well-established mechanism of action for selective kappa-opioid receptor (KOR) agonists, which would be the expected class of action for such a compound. The data and protocols presented are for well-characterized, representative selective KOR agonists.

Executive Summary

Selective kappa-opioid receptor (KOR) agonists represent a class of compounds with significant therapeutic potential for conditions such as pain, pruritus, and addiction.[1][2] Their mechanism of action in neurons is primarily mediated through the activation of the KOR, a G-protein coupled receptor (GPCR). This activation triggers a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms of selective KOR agonists in neurons, detailed experimental protocols for their characterization, and a summary of quantitative data for representative compounds.

Core Mechanism of Action in Neurons

The neuronal effects of selective KOR agonists are initiated by their binding to and activation of the kappa-opioid receptor, which is coupled to inhibitory G-proteins (Gi/Go).[2] This interaction leads to a series of downstream events that collectively reduce neuronal activity.

G-Protein Activation and Second Messenger Modulation

Upon agonist binding, the KOR undergoes a conformational change that facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. Both components then interact with downstream effectors:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Intracellular Calcium: While the primary effect is inhibitory, the signaling cascade can also influence intracellular calcium levels through various mechanisms.

Modulation of Ion Channel Activity

A key mechanism by which KOR agonists inhibit neuronal activity is through the modulation of ion channel function:

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit directly interacts with and inhibits N-type and P/Q-type VGCCs. This reduces calcium influx into the presynaptic terminal, which is a critical step for neurotransmitter release.[3]

-

Activation of G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit also binds to and activates GIRK channels on the postsynaptic membrane. This leads to an efflux of potassium ions, causing hyperpolarization of the neuron and making it less likely to fire an action potential.

Effects on Neurotransmitter Release

The culmination of these signaling events is a reduction in the release of various neurotransmitters, including:

-

Dopamine: KOR agonists are known to inhibit the release of dopamine in brain regions associated with reward and motivation, such as the nucleus accumbens.[4]

-

Glutamate: Presynaptic KORs can inhibit the release of the excitatory neurotransmitter glutamate.

-

Serotonin: KOR activation can also modulate the release of serotonin.

Quantitative Data for Representative Selective KOR Agonists

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) for several well-characterized selective KOR agonists. These values are indicative of the compounds' potency and selectivity for the kappa-opioid receptor.

Table 1: Binding Affinities (Ki) of Selective KOR Agonists

| Compound | Receptor | Species | Ki (nM) | Reference |

| U-50,488 | Kappa | Human | 0.69 | [5] |

| Salvinorin A | Kappa | Human | 2.66 | [3] |

| Enadoline | Kappa | Rat | N/A | [6] |

| Asimadoline | Kappa | Human | 1.2 | [7][8][9] |

| Spiradoline | Kappa | Guinea Pig | 8.6 | [10][11] |

| Nalfurafine | Kappa | Human | N/A | [1][12][13][14] |

| GR-89,696 | Kappa | Rhesus Monkey | N/A | [15][16] |

Table 2: Functional Potencies (EC50/IC50) of Selective KOR Agonists

| Compound | Assay | Species | EC50/IC50 (nM) | Reference |

| U-50,488 | [35S]GTPγS | Rat | 1.5 | [17] |

| Salvinorin A | Receptor Binding | N/A | 0.36 mg/kg (in vivo) | [18] |

| Enadoline | Antinociception (in vivo) | Rat | N/A | [6] |

| Asimadoline | Receptor Binding | Guinea Pig | 5.6 | [7][8][9] |

| Spiradoline | GloSensor Assay | N/A | 1.01 | [10] |

| Nalfurafine | [35S]GTPγS | N/A | 0.097 | [1] |

| GR-89,696 | Receptor Binding | N/A | 0.02 - 0.04 | [19] |

Experimental Protocols

The characterization of selective KOR agonists involves a variety of in vitro and ex vivo assays to determine their binding affinity, functional activity, and effects on neuronal physiology.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the KOR.

-

Objective: To measure the displacement of a radiolabeled KOR ligand by the test compound.

-

Materials:

-

Cell membranes expressing the kappa-opioid receptor.

-

Radiolabeled KOR ligand (e.g., [3H]U-69,593).

-

Test compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.

-

[35S]GTPγS Binding Assay

This functional assay measures the ability of a KOR agonist to activate G-proteins.

-

Objective: To quantify the agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins.

-

Materials:

-

Cell membranes expressing the KOR and associated G-proteins.

-

[35S]GTPγS.

-

GDP.

-

Test compound at various concentrations.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Pre-incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate to allow for agonist-stimulated binding of [35S]GTPγS.

-

Terminate the reaction by rapid filtration.

-

Measure the amount of bound [35S]GTPγS using a scintillation counter.

-

The concentration of the agonist that produces 50% of the maximal stimulation (EC50) and the maximal effect (Emax) are determined.

-

Patch-Clamp Electrophysiology

This technique is used to directly measure the effects of KOR agonists on the electrical properties of individual neurons.

-

Objective: To record ion channel currents and changes in membrane potential in response to the application of a KOR agonist.

-

Materials:

-

Brain slices or cultured neurons.

-

Glass micropipettes (electrodes).

-

Patch-clamp amplifier and data acquisition system.

-

Perfusion system for drug application.

-

Artificial cerebrospinal fluid (aCSF).

-

Intracellular solution for the recording electrode.

-

-

Procedure:

-

Prepare acute brain slices or cultured neurons.

-

Under a microscope, a glass micropipette is brought into contact with the membrane of a neuron to form a high-resistance seal (gigaseal).

-

The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for the measurement of the entire cell's electrical activity.

-

In voltage-clamp mode, the membrane potential is held constant, and the currents flowing through ion channels are recorded. The effect of the KOR agonist on specific currents (e.g., calcium or potassium currents) can be measured.

-

In current-clamp mode, the membrane potential is recorded, and the effect of the agonist on neuronal firing (action potentials) can be observed.

-

Visualizations

Signaling Pathway of Selective KOR Agonists

References

- 1. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 3. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. U50,488, a kappa opioid receptor agonist, attenuates cocaine-induced increases in extracellular dopamine in the nucleus accumbens of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel pharmacology: asimadoline, a kappa-opioid agonist, and visceral sensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Asimadoline, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. A Review of the Properties of Spiradoline: A Potent and Selective k‐Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nalfurafine is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. accessdermatology.com [accessdermatology.com]

- 15. GR89,696: a potent kappa-opioid agonist with subtype selectivity in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuroprotective actions of GR89696, a highly potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Immediate and Persistent Effects of Salvinorin A on the Kappa Opioid Receptor in Rodents, Monitored In Vivo with PET - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rcsb.org [rcsb.org]

Probing the Interaction of Novel Aminothiazine Inhibitors with BACE1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a prime therapeutic target in the development of disease-modifying therapies for Alzheimer's disease. As the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, its inhibition is a key strategy to reduce the formation of amyloid plaques, a pathological hallmark of the disease.[1] This technical guide provides an in-depth overview of the binding affinity and kinetics of a representative aminothiazine BACE1 inhibitor, LY2886721, developed by Eli Lilly. Due to the limited publicly available data on LY-281217, LY2886721 will be used as a surrogate to illustrate the binding characteristics and experimental methodologies pertinent to this class of inhibitors.

Quantitative Binding Affinity of LY2886721

The inhibitory potency of LY2886721 against BACE1 has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the inhibitor's efficacy.

| Parameter | Value (nM) | Assay System |

| IC50 vs. hBACE1 | 20.3 | Recombinant human BACE1 |

| IC50 vs. hBACE2 | 10.2 | Recombinant human BACE2 |

| IC50 for Aβ inhibition | 18.7 | HEK293Swe cells |

| IC50 for Aβ inhibition | 10.7 | PDAPP neuronal culture |

| IC50 vs. Cathepsin D | >100,000 | Recombinant human Cathepsin D |

| IC50 vs. Pepsin | >100,000 | Recombinant human Pepsin |

| IC50 vs. Renin | >100,000 | Recombinant human Renin |

| Table 1: In vitro inhibitory activity of LY2886721 against BACE1 and other proteases.[2][3] |

Experimental Protocols

The determination of BACE1 binding affinity and kinetics relies on robust and sensitive experimental methodologies. The following are detailed protocols for commonly employed assays.

BACE1 Inhibition Assay using Fluorescence Resonance Energy Transfer (FRET)

This assay is a widely used method to quantify the enzymatic activity of BACE1 and the potency of its inhibitors.[4]

Principle: The assay utilizes a synthetic peptide substrate that contains the BACE1 cleavage site flanked by a fluorophore and a quencher molecule. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore through FRET. Upon cleavage by BACE1, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.[4]

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET peptide substrate

-

Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

Test compound (e.g., LY2886721) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

Dilute the BACE1 enzyme to the desired concentration in cold assay buffer.

-

Dilute the FRET substrate to the desired concentration in assay buffer.

-

-

Assay Setup:

-

Add 10 µL of the diluted test compound or vehicle (for control wells) to the wells of the 96-well plate.

-

Add 20 µL of diluted BACE1 enzyme to all wells except the "no enzyme" control wells.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 20 µL of the FRET substrate to all wells.

-

Immediately begin monitoring the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the specific fluorophore/quencher pair (e.g., excitation at 320 nm and emission at 405 nm).[4]

-

Collect data at regular intervals for a defined period (e.g., 60 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful label-free technique used to measure the kinetics of biomolecular interactions, including the association (k_on) and dissociation (k_off) rates of an inhibitor binding to its target enzyme.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One of the interacting molecules (the ligand, e.g., BACE1) is immobilized on the chip surface, and the other molecule (the analyte, e.g., the inhibitor) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index, which is measured in real-time as a response unit (RU).

Procedure Outline:

-

Immobilization of BACE1:

-

The BACE1 enzyme is immobilized onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

-

-

Interaction Analysis:

-

A solution containing the inhibitor at various concentrations is injected over the sensor chip surface.

-

The association of the inhibitor to BACE1 is monitored in real-time.

-

After the injection, a buffer solution is flowed over the chip to monitor the dissociation of the inhibitor from the enzyme.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are fitted to appropriate kinetic models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D), where K_D = k_off / k_on.

-

Visualizations

Amyloid Precursor Protein (APP) Processing Pathway

Caption: The two major pathways of Amyloid Precursor Protein (APP) processing.

Generalized BACE1 Inhibitor Screening Workflow

Caption: A typical workflow for the screening and characterization of BACE1 inhibitors.

References

- 1. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

In Vitro Characterization of a BACE1 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of a representative β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor, analogous to compounds like LY-281217. This document details the core methodologies, presents quantitative data in a structured format, and visualizes the key signaling pathways and experimental workflows involved in the preclinical assessment of such inhibitors for Alzheimer's disease research.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain. The enzymatic cleavage of the amyloid precursor protein (APP) by BACE1 is the rate-limiting step in the production of Aβ.[1] Therefore, inhibition of BACE1 is a primary therapeutic strategy to reduce Aβ levels. This guide outlines the essential in vitro assays required to characterize the potency, selectivity, and cellular activity of a novel BACE1 inhibitor.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological parameters for a representative potent and selective BACE1 inhibitor.

Table 1: Enzymatic Potency and Selectivity

| Target | Assay Type | Inhibitor | Kᵢ (nM) | IC₅₀ (nM) | Selectivity vs. BACE1 |

| BACE1 | FRET Assay | Representative Inhibitor | - | 10 | - |

| BACE2 | FRET Assay | Representative Inhibitor | 120 | - | >7000-fold |

| Cathepsin D | Fluorogenic Assay | Representative Inhibitor | 4300 | - | >250,000-fold |

Data is representative of highly selective BACE1 inhibitors and may not reflect the exact values for this compound.[2]

Table 2: Cellular Activity

| Cell Line | Assay Type | Inhibitor | IC₅₀ (nM) for Aβ40 Reduction | IC₅₀ (nM) for Aβ42 Reduction |

| HEK293-APP | ELISA | Representative Inhibitor | 50 | 45 |

| SH-SY5Y-APP | ELISA | Representative Inhibitor | 65 | 58 |

Data is hypothetical and representative for a potent BACE1 inhibitor in cell-based assays.[3]

Experimental Protocols

BACE1 Enzymatic Inhibition Assay (FRET-based)

This protocol describes the determination of the in vitro potency of a BACE1 inhibitor using a Fluorescence Resonance Energy Transfer (FRET) assay.

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET substrate (peptide with a fluorophore and a quencher)

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in the assay buffer. Ensure the final DMSO concentration remains constant (typically ≤1%).

-

Add 10 µL of the diluted inhibitor solutions to the wells of the 96-well plate.

-

Add 10 µL of BACE1 enzyme solution to all wells, except for the blank controls. Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the BACE1 FRET substrate solution.

-

Immediately measure the fluorescence in a kinetic mode for a set period (e.g., 60 minutes) at the appropriate excitation and emission wavelengths.

-

The rate of increase in fluorescence is proportional to BACE1 activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.[4]

Cell-Based Amyloid-β Reduction Assay

This protocol outlines a method to assess the ability of a BACE1 inhibitor to reduce the production of Aβ peptides in a cellular context.

Materials:

-

Human Embryonic Kidney (HEK293) cells stably overexpressing human APP (HEK293-APP) or a human neuroblastoma cell line (e.g., SH-SY5Y) with APP overexpression.

-

Cell culture medium and supplements.

-

Test inhibitor (e.g., this compound) dissolved in DMSO.

-

Lysis buffer.

-

ELISA kits for human Aβ40 and Aβ42.

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test inhibitor or vehicle control (DMSO) for a specified period (e.g., 24-48 hours).

-

Collect the cell culture supernatant.

-

Quantify the levels of secreted Aβ40 and Aβ42 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[3]

-

Determine the cell viability using a standard assay (e.g., MTT or CellTiter-Glo) to ensure that the reduction in Aβ is not due to cytotoxicity.

-

Calculate the percent reduction of Aβ for each inhibitor concentration and determine the IC₅₀ values.[5][6]

Selectivity Assays (BACE2 and Cathepsin D)

To determine the selectivity of the inhibitor, similar enzymatic assays are performed using recombinant human BACE2 and Cathepsin D enzymes with their respective specific substrates.[2] The IC₅₀ or Kᵢ values obtained are then compared to that of BACE1 to calculate the selectivity ratio.

Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows.

References

- 1. Amyloid Precursor Protein Processing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Aticaprant (LY-281217): A Technical Overview of Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aticaprant, also known by its developmental codes LY2456302, CERC-501, and less commonly as LY-281217, is a potent and selective antagonist of the kappa-opioid receptor (KOR). The KOR system is implicated in the modulation of mood, stress, and addiction. Consequently, aticaprant has been investigated as a potential therapeutic for major depressive disorder, substance use disorders, and other stress-related conditions. This technical guide provides an in-depth summary of the pharmacodynamics of aticaprant in various animal models, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Mechanism of Action: Kappa-Opioid Receptor Antagonism

Aticaprant exerts its pharmacological effects by selectively blocking the KOR, a G protein-coupled receptor. The endogenous ligands for the KOR are dynorphins, which are released in response to stress. Activation of the KOR by dynorphins leads to a cascade of intracellular signaling events that are associated with negative affective states, such as dysphoria and anhedonia. By antagonizing the KOR, aticaprant blocks the effects of dynorphins, thereby mitigating stress-induced behavioral and neurochemical changes.

Kappa-Opioid Receptor Signaling Pathway

The following diagram illustrates the signaling pathway initiated by KOR activation and the point of intervention for aticaprant.

Quantitative Pharmacodynamic Data in Animal Models

The following tables summarize the key in vivo pharmacodynamic findings for aticaprant in rodent models.

Table 1: Receptor Occupancy and Antagonist Activity

| Parameter | Species | Model | Aticaprant Dose | Result | Reference |

| KOR Occupancy (ED50) | Rat | In vivo binding | 0.33 mg/kg (p.o.) | Potent and selective central KOR occupancy | |

| KOR Antagonism | Mouse | Hot Plate Test (U50,488-induced antinociception) | 10 mg/kg (i.p.) | Blocked KOR agonist effects | |

| MOR Antagonism | Mouse | Hot Plate Test (Morphine-induced antinociception) | Up to 10 mg/kg (i.p.) | No blockade of MOR agonist effects |

Table 2: Efficacy in Models of Depression and Anhedonia

| Model | Species | Aticaprant Dose | Key Finding | Reference |

| Unpredictable Chronic Mild Stress (UCMS) | Mouse | 10 mg/kg/day (i.p.) for 11 days | Reversed stress-induced deficits in sucrose preference | |

| Forced Swim Test | Mouse | 10 mg/kg (p.o.) | Reduced immobility time, comparable to imipramine |

Table 3: Efficacy in Models of Alcohol and Nicotine Dependence

| Model | Species | Aticaprant Dose | Key Finding | Reference |

| Alcohol Deprivation Effect | Mouse | 1-3 mg/kg (i.p.) | Dose-dependently decreased alcohol "relapse-like" drinking | |

| Alcohol Self-Administration | Rat (alcohol-preferring) | Not specified | Reduced ethanol self-administration | |

| Nicotine Withdrawal | Mouse | Not specified | Alleviated anxiety-like behaviors associated with withdrawal |

Detailed Experimental Protocols

Hot Plate Test for KOR Antagonist Activity

This test assesses the ability of aticaprant to block the analgesic effects of a KOR agonist.

Methodology:

-

Animals: Adult male C57BL/6J mice are suitable for this paradigm.

-

Procedure:

-

Habituation: Mice are habituated to a two-bottle choice, one containing 1% sucrose solution and the other water, in their home cage.

-

Stress Induction: Anhedonia-like behavior is induced using a chronic stress paradigm, such as Unpredictable Chronic Mild Stress (UCMS), over several weeks.

-

Treatment: During the later phase of the stress protocol, mice receive daily injections of aticaprant (e.g., 10 mg/kg, i.p.) or vehicle.

-

Testing: Following a period of food and water deprivation (optional, protocols vary), mice are given free access to two pre-weighed bottles (1% sucrose and water) for 16-24 hours. The position of the bottles is swapped halfway through to control for side preference.

-

-

Endpoint: Sucrose preference is calculated as: (sucrose intake / (sucrose intake + water intake)) x 100%. A significant increase in sucrose preference in the aticaprant-treated group compared to the vehicle-treated stress group indicates an antidepressant-like effect.

Alcohol Deprivation Effect (ADE) Model

This model assesses "relapse-like" drinking behavior in rodents.

Workflow: Alcohol Deprivation Effect Model

Methodology:

-

Animals: Male and female mice can be used in this model.

-

Procedure:

-

Induction of Drinking: Mice are given intermittent access (e.g., 24-hour access every other day for 3 weeks) to two bottles, one with an alcohol solution (e.g., 15%) and one with water, to establish excessive drinking.

-

Abstinence: Alcohol is removed for a period (e.g., 1 week) to induce a state of deprivation.

-

Treatment and Re-exposure: Prior to re-introducing the alcohol, mice are treated with aticaprant (e.g., 1-3 mg/kg, i.p.) or vehicle. Alcohol intake is then measured for a defined period (e.g., the first 4 hours of re-exposure).

-

-

Endpoint: A significant reduction in alcohol consumption during the re-exposure period in the aticaprant-treated group compared to the vehicle group indicates a potential to reduce relapse-like drinking.

Conclusion

Preclinical studies in animal models have consistently demonstrated the pharmacodynamic profile of aticaprant as a potent and selective KOR antagonist. The data summarized in this guide highlight its efficacy in models relevant to depression, anhedonia, and substance use disorders. The detailed protocols and visual workflows provide a framework for understanding and potentially replicating these key experiments. These findings support the continued investigation of aticaprant as a novel therapeutic agent for stress-related psychiatric conditions.

Discovery and development history of LY-281217

It appears there may be a misunderstanding regarding the compound identifier "LY-281217." A thorough search of publicly available scientific and medical literature, patent databases, and clinical trial registries did not yield any specific information for a compound with this designation.

The "LY" prefix is commonly used by the pharmaceutical company Eli Lilly and Company for its investigational compounds. However, no records were found for the specific identifier "this compound." It is possible that this is an internal, outdated, or mis-transcribed designation.

To provide an in-depth technical guide as requested, a correct and publicly recognized identifier for the compound of interest is necessary. If you have an alternative name, the molecular target, a relevant patent number, or a scientific publication referencing this compound, please provide it. With more specific information, I can proceed with a comprehensive search and generate the requested report, including data tables, experimental protocols, and pathway diagrams.

Navigating the Selectivity of BACE1 Inhibition: A Technical Overview of LY-281217

For Researchers, Scientists, and Drug Development Professionals

The inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) remains a pivotal strategy in the therapeutic intervention of Alzheimer's disease. The core of this approach lies in reducing the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis. However, the development of BACE1 inhibitors has been fraught with challenges, a significant one being the selectivity over the homologous enzyme, BACE2. This technical guide delves into the selectivity profile of BACE inhibitors, using LY-281217's closely related compound, LY2886721, as a case study to explore the nuanced interaction with BACE1 and BACE2.

Quantitative Selectivity Profile

| Compound | Target | IC50 (nM) | Selectivity (BACE2/BACE1) |

| LY2886721 | hBACE1 | 20.3 (SD 10.1)[1] | ~0.5[1] |

| hBACE2 | 10.2 (SD 4.8)[1] |

Data presented for LY2886721, a compound structurally related to this compound.

The data clearly indicates that LY2886721 is a potent inhibitor of both BACE1 and BACE2, with a slight preference for BACE2, highlighting a lack of selectivity.[1][2] This lack of selectivity is a critical aspect of the drug's profile, as BACE2 has distinct physiological substrates, and its inhibition could lead to off-target effects.

Experimental Protocols for Determining BACE Selectivity

The determination of inhibitor potency and selectivity against BACE1 and BACE2 typically involves both biochemical and cell-based assays.

Biochemical Inhibition Assay (FRET-based)

A common method to determine the in vitro potency of BACE inhibitors is through a Fluorescence Resonance Energy Transfer (FRET) assay.

Principle: This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by BACE1 or BACE2 separates the fluorophore from the quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.

Protocol Outline:

-

Enzyme and Substrate Preparation: Recombinant human BACE1 and BACE2 are purified. A FRET peptide substrate is synthesized.

-

Inhibitor Preparation: The test compound (e.g., this compound) is serially diluted to various concentrations.

-

Assay Reaction: The enzyme, substrate, and inhibitor are incubated together in an appropriate assay buffer (typically with an acidic pH to mimic the endosomal environment where BACE1 is active).

-

Fluorescence Reading: The fluorescence intensity is measured over time using a plate reader.

-

Data Analysis: The rate of substrate cleavage is calculated, and IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Assay for Aβ Reduction

Cell-based assays are crucial for evaluating a compound's ability to inhibit BACE1 activity in a more physiologically relevant context.

Principle: These assays measure the reduction of Aβ peptides in the conditioned media of cells that overexpress amyloid precursor protein (APP).

Protocol Outline:

-

Cell Culture: A suitable cell line (e.g., HEK293 or CHO cells) stably transfected to overexpress human APP is cultured.

-

Compound Treatment: The cells are treated with varying concentrations of the BACE inhibitor.

-

Sample Collection: After a specific incubation period, the cell culture supernatant (conditioned media) is collected.

-

Aβ Quantification: The levels of Aβ40 and Aβ42 in the conditioned media are measured using sensitive immunoassays, such as ELISA or Meso Scale Discovery (MSD).

-

Data Analysis: The reduction in Aβ levels is calculated relative to vehicle-treated control cells, and an EC50 value (effective concentration) is determined.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Amyloid Precursor Protein (APP) Processing Pathways

The processing of APP can occur via two main pathways: the non-amyloidogenic pathway, which is initiated by α-secretase, and the amyloidogenic pathway, which is initiated by BACE1.

References

The Off-Target Profile of LY-281217: A Search for Data

Despite a comprehensive search of publicly available scientific literature, clinical trial databases, and chemical compound registries, no specific information regarding the off-target effects of the compound designated as LY-281217 could be identified. This suggests that this compound may be an internal development code for a compound that has not been advanced into public stages of research, a project that was discontinued early in development, or a potential misidentification of the compound's designation.

For researchers, scientists, and drug development professionals, understanding the off-target effects of a therapeutic candidate is crucial for predicting potential toxicities and ensuring the safety and efficacy of a new drug. The process of identifying these unintended interactions is a cornerstone of preclinical development.

General Methodologies for Assessing Off-Target Effects

While specific data for this compound is unavailable, the following sections outline the standard experimental protocols and data presentation formats used in the pharmaceutical industry to characterize the off-target profile of small molecule inhibitors, particularly at high concentrations where the risk of such effects is elevated.

Data Presentation: Characterizing Off-Target Interactions

Quantitative data from off-target screening is typically summarized in tables to provide a clear and concise overview of a compound's selectivity. This allows for rapid assessment of potential liabilities.

Table 1: Kinase Selectivity Profile

This table format is used to present the inhibitory activity of a compound against a panel of kinases. It helps in identifying unintended kinase targets.

| Kinase Target | IC50 / Kd (nM) | Fold Selectivity vs. Primary Target |

| Primary Target | Value | 1 |

| Off-Target Kinase 1 | Value | Value |

| Off-Target Kinase 2 | Value | Value |

| Off-Target Kinase 3 | Value | Value |

| ... | ... | ... |

Table 2: Receptor and Ion Channel Screening Panel

This table illustrates the interaction of a compound with a panel of non-kinase targets, such as G-protein coupled receptors (GPCRs) and ion channels, at a fixed high concentration.

| Target | % Inhibition at 10 µM |

| Receptor/Ion Channel 1 | Value |

| Receptor/Ion Channel 2 | Value |

| Receptor/Ion Channel 3 | Value |

| ... | ... |

Experimental Protocols for Off-Target Profiling

A multi-faceted approach is employed to build a comprehensive off-target profile for an investigational compound.

Kinome-Wide Profiling

Objective: To determine the selectivity of a kinase inhibitor against a broad panel of human kinases.

Methodology:

-

Technology: Typically performed using platforms like KINOMEscan™ (DiscoverX), which is a competition-based binding assay, or activity-based assays that measure the phosphorylation of a substrate.

-

Procedure:

-

The test compound (e.g., this compound) is incubated at one or more concentrations (often a high concentration like 1 µM or 10 µM is included) with a large panel of recombinant human kinases.

-

The binding or inhibitory activity of the compound against each kinase is measured.

-

Results are often reported as percent inhibition or as dissociation constants (Kd) for interactions that meet a certain threshold.

-

Broad Target-Class Screening (Safety Pharmacology)

Objective: To identify potential off-target interactions with other major classes of drug targets.

Methodology:

-

Technology: Radioligand binding assays or functional cell-based assays are commonly used.

-

Procedure:

-

The test compound is screened against a panel of receptors, ion channels, transporters, and enzymes at a high concentration (e.g., 10 µM).

-

The percent inhibition or stimulation of the target's activity is determined.

-

Significant interactions (typically >50% inhibition) are followed up with dose-response studies to determine the IC50 or EC50.

-

Cellular Thermal Shift Assay (CETSA)

Objective: To identify target engagement and off-target binding in a cellular context.

Methodology:

-

Procedure:

-

Intact cells are treated with the test compound at various concentrations.

-

The cells are then heated to a range of temperatures.

-

The aggregation of proteins is measured. The binding of a compound to a protein typically stabilizes it, leading to a higher melting temperature.

-

Changes in the thermal stability of proteins upon compound treatment can identify both intended and unintended targets.

-

Visualization of Experimental Workflows and Signaling Pathways

Diagrams are essential for visualizing the logical flow of experiments and the potential impact of off-target effects on cellular signaling.

Unraveling the Cellular Impact of Semagacestat (LY-450139): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Semagacestat (LY-450139), a once-promising investigational agent for Alzheimer's disease, has provided the scientific community with invaluable insights into the complexities of targeting amyloidogenic pathways. Developed by Eli Lilly, Semagacestat is a potent small molecule inhibitor of gamma-secretase, a key enzyme in the production of amyloid-beta (Aβ) peptides.[1][2] While Phase III clinical trials were ultimately halted due to a lack of efficacy and adverse cognitive effects, the extensive preclinical and clinical research surrounding this compound offers a detailed case study on the cellular pathways modulated by gamma-secretase inhibition.[1][2] This technical guide provides an in-depth analysis of the cellular mechanisms affected by Semagacestat treatment, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams. It is important to note that the compound "LY-281217" as originally queried did not yield specific information, and based on available data, it is highly probable that the intended compound of interest was the well-documented gamma-secretase inhibitor, Semagacestat (LY-450139).

Core Mechanism of Action: Inhibition of Gamma-Secretase

Semagacestat functions as a non-selective inhibitor of the gamma-secretase complex, an intramembrane aspartyl protease. This enzyme complex is responsible for the final cleavage of the amyloid precursor protein (APP), leading to the generation of Aβ peptides of varying lengths, including the pathogenic Aβ40 and Aβ42 isoforms.[1] By blocking this cleavage, Semagacestat was designed to reduce the production of Aβ, thereby preventing the formation of amyloid plaques, a hallmark of Alzheimer's disease.[1]

However, gamma-secretase has a broad range of substrates beyond APP, most notably the Notch family of transmembrane receptors. The inhibition of Notch signaling by Semagacestat is a critical aspect of its cellular activity and is believed to be responsible for some of the observed side effects in clinical trials.[3]

Cellular Pathways Modulated by Semagacestat Treatment

The primary cellular pathways impacted by Semagacestat are the Amyloid Precursor Protein (APP) processing pathway and the Notch signaling pathway.

The Amyloid Precursor Protein (APP) Processing Pathway

In the amyloidogenic pathway, APP is sequentially cleaved by beta-secretase (BACE1) and then gamma-secretase. Semagacestat directly inhibits the latter step.

-

Reduction of Aβ Peptides: Treatment with Semagacestat leads to a dose-dependent decrease in the production of Aβ40 and Aβ42 peptides.[4][5]

-

Accumulation of APP C-terminal Fragments (CTFs): Inhibition of gamma-secretase results in the accumulation of the substrate for this enzyme, namely the C-terminal fragments of APP (β-CTF or C99).[4]

The Notch Signaling Pathway

Notch signaling is a highly conserved pathway crucial for cell-to-cell communication, regulating processes such as proliferation, differentiation, and apoptosis. The final step in the activation of the Notch receptor also requires cleavage by gamma-secretase.

-

Inhibition of Notch Cleavage: Semagacestat inhibits the S3 cleavage of the Notch receptor, preventing the release of the Notch Intracellular Domain (NICD).[4]

-

Downregulation of Notch Target Genes: The inhibition of NICD release leads to the downregulation of downstream Notch target genes, such as those in the HES (Hairy and Enhancer of Split) family. This interference with Notch signaling is linked to adverse effects observed in clinical trials, including gastrointestinal issues and an increased risk of skin cancer.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of Semagacestat.

Table 1: In Vitro Potency of Semagacestat (LY-450139)

| Target | Cell Line | Assay | IC50 (nM) | Reference |

| Aβ42 | H4 human glioma | ELISA | 10.9 | [4] |

| Aβ40 | H4 human glioma | ELISA | 12.1 | [4] |

| Aβ38 | H4 human glioma | ELISA | 12.0 | [4] |

| Notch | H4 human glioma | Luciferase Reporter Assay | 14.1 | [4] |

| Aβ40 | Murine Cortical Neurons | ELISA | 111 | [5] |

| Aβ40 | Huh7 cells | ELISA | 126 | [5] |

| Aβ42 | Huh7 cells | ELISA | 130 | [5] |

Table 2: In Vivo Effects of Semagacestat (LY-450139) in Animal Models

| Animal Model | Dosage | Route | Effect | Reference |

| Tg2576 mice | 1 mg/kg | Oral | Ameliorated spatial working memory deficits | [4] |

| Tg2576 mice | 10 mg/kg | Oral | 22-23% reduction in hippocampal Aβ40 and Aβ42 | [4] |

| Tg2576 mice | 30 mg/kg | Oral | 36-41% reduction in hippocampal Aβ40 and Aβ42 | [4] |

| Wild-type mice | 30 mg/kg | Oral | 43% reduction in brain Aβ40 | [8] |

| PDAPP mice | 3, 10, 30 mg/kg/day for 5 months | Oral | Dose-related reduction in insoluble brain Aβ | [9] |

Table 3: Human Clinical Trial Pharmacodynamic Effects of Semagacestat (LY-450139)

| Population | Dosage | Effect on Aβ | Reference |

| Healthy Volunteers | 100 mg, single dose | 47% inhibition of CNS Aβ production over 12 hours | [10] |

| Healthy Volunteers | 140 mg, single dose | 52% inhibition of CNS Aβ production over 12 hours | [10] |

| Healthy Volunteers | 280 mg, single dose | 84% inhibition of CNS Aβ production over 12 hours | [10] |

| Alzheimer's Disease Patients | 100 mg/day | 58% reduction in plasma Aβ40 | [11] |

| Alzheimer's Disease Patients | 140 mg/day | 65% reduction in plasma Aβ40 | [11] |

Detailed Experimental Protocols

In Vitro Aβ Quantification via ELISA

Objective: To quantify the concentration of Aβ peptides in cell culture media following treatment with Semagacestat.

Methodology:

-

Cell Culture: H4 human glioma cells stably overexpressing human wild-type APP695 are cultured in DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin.[8]

-

Treatment: Cells are seeded in 96-well or 6-well plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing various concentrations of Semagacestat or vehicle control (DMSO).

-

Incubation: Cells are incubated with the treatment for 24 hours.[4]

-

Sample Collection: After incubation, the conditioned media is collected.

-

ELISA: The concentrations of Aβ40 and Aβ42 in the collected media are determined using commercially available sandwich ELISA kits according to the manufacturer's instructions.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Notch Signaling Activity Assay (Luciferase Reporter Assay)

Objective: To assess the effect of Semagacestat on Notch signaling activity.

Methodology:

-

Cell Transfection: H4 cells are co-transfected with a Notch-responsive reporter construct (e.g., a plasmid containing multiple RBP-Jκ binding sites upstream of a luciferase gene) and a constitutively active Notch construct.[4]

-

Treatment: Following transfection, cells are treated with varying concentrations of Semagacestat or vehicle control.

-

Incubation: Cells are incubated for 16-24 hours to allow for reporter gene expression.

-

Luciferase Assay: Cell lysates are prepared, and luciferase activity is measured using a luminometer and a commercially available luciferase assay system.[4]

-

Data Analysis: The IC50 for Notch inhibition is determined from the dose-response curve of luciferase activity.

In Vivo Assessment of Aβ Levels in Transgenic Mice

Objective: To measure the effect of Semagacestat on brain Aβ levels in an animal model of Alzheimer's disease.

Methodology:

-

Animal Model: Tg2576 mice, which express a mutant form of human APP, are used.[4]

-

Drug Administration: Semagacestat is administered orally at various doses (e.g., 1, 10, 30 mg/kg) once daily.[4]

-

Tissue Collection: At the end of the treatment period, mice are euthanized, and brain tissue (e.g., hippocampus and cortex) is rapidly dissected and frozen.

-

Brain Homogenization: Brain tissue is homogenized in buffers to extract soluble and insoluble Aβ fractions.

-

Aβ Quantification: The levels of Aβ40 and Aβ42 in the brain homogenates are quantified by sandwich ELISA.

-

Data Analysis: Aβ levels in the treated groups are compared to the vehicle-treated control group to determine the percentage of reduction.

Conclusion

Semagacestat (LY-450139) serves as a pivotal example in the study of gamma-secretase inhibition. Its potent modulation of both the amyloid and Notch signaling pathways has been extensively characterized. While its clinical development for Alzheimer's disease was unsuccessful, the wealth of data generated from its investigation continues to inform the development of more selective and safer gamma-secretase modulators and other therapeutic strategies targeting neurodegenerative diseases. This guide provides a comprehensive overview of the cellular and molecular consequences of Semagacestat treatment, offering a valuable resource for researchers in the field.

References

- 1. Semagacestat - Wikipedia [en.wikipedia.org]

- 2. Semagacestat – Gamma Secretase Inhibitor for Alzheimer's Disease - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Safety profile of semagacestat, a gamma-secretase inhibitor: IDENTITY trial findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. ACS Chemical Neuroscience Molecule Spotlight on Semagacestat (LY450139) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LY-281217 Solution Preparation in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-281217 is a potent organic opioid agonist. As a modulator of the opioid receptor system, it serves as a valuable tool in a variety of in vitro studies to investigate the physiological and pathological roles of opioid signaling pathways. Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results in cell culture applications.

These application notes provide detailed protocols for the preparation, storage, and use of this compound solutions in cell culture experiments. Adherence to these guidelines will help ensure the stability and activity of the compound, leading to more accurate experimental outcomes.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is provided in the table below. Proper storage is crucial to maintain the integrity of the compound.

| Property | Data |

| Molecular Weight | 578.7 g/mol |

| Appearance | Crystalline solid |

| Storage (Solid) | -20°C for up to 3 years |

| Storage (Stock Solution) | -20°C for up to 1 month |

Solution Preparation

The recommended solvent for preparing this compound stock solutions for cell culture applications is dimethyl sulfoxide (DMSO). It is essential to use high-purity, anhydrous DMSO to ensure the stability of the compound.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes or vials

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Water bath or incubator at 37°C (optional)

Experimental Protocol: Preparation of a 10 mM Stock Solution

-

Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to warm to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.787 mg of this compound.

-

Solubilization: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM solution with 5.787 mg of the compound, add 1 mL of DMSO.

-

Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can aid in dissolution if necessary.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Experimental Workflow: Preparing this compound Stock Solution

Caption: Workflow for preparing a 10 mM stock solution of this compound in DMSO.

Dilution for Cell Culture

For cell-based assays, the DMSO stock solution must be further diluted in cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.

Materials:

-

10 mM this compound in DMSO stock solution

-

Pre-warmed (37°C) complete cell culture medium

-

Sterile dilution tubes

-

Calibrated pipettes and sterile, filtered pipette tips

Experimental Protocol: Preparation of Working Solution

-

Intermediate Dilution (Optional but Recommended): To minimize pipetting errors and the risk of precipitation, it is advisable to perform an intermediate dilution of the stock solution in DMSO. For example, dilute the 10 mM stock solution 1:10 in DMSO to obtain a 1 mM intermediate stock.

-

Final Dilution: Add the required volume of the stock or intermediate stock solution to the pre-warmed cell culture medium. For example, to prepare 1 mL of a 1 µM working solution from a 1 mM intermediate stock, add 1 µL of the intermediate stock to 999 µL of cell culture medium.

-

Mixing: Mix the working solution gently by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can cause shearing of cellular components in the medium.

-

Application to Cells: Immediately add the prepared working solution to the cell culture wells.

Note on Preventing Precipitation: Organic compounds dissolved in DMSO may precipitate when diluted into aqueous solutions like cell culture medium. To mitigate this, it is recommended to pre-warm both the stock solution and the culture medium to 37°C before dilution.[1] If precipitation occurs, gentle sonication may be used to redissolve the compound.[1]

Mechanism of Action and Signaling Pathway

This compound is an opioid agonist, primarily targeting mu-opioid receptors (μOR), which are G-protein coupled receptors (GPCRs). The binding of this compound to μOR initiates a signaling cascade that leads to various cellular responses.

Upon agonist binding, the μOR undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/o). The activated G-protein dissociates into its Gαi/o and Gβγ subunits.

-

Gαi/o subunit: Inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gβγ subunit: Modulates ion channel activity by inhibiting N-type voltage-gated calcium channels (VGCC) and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

The net effect of these signaling events is a reduction in neuronal excitability and neurotransmitter release.

Signaling Pathway of this compound (Opioid Agonist)

Caption: Simplified signaling pathway of an opioid agonist like this compound.

Quantitative Data

While specific IC50 values for this compound in various cell lines are not widely published, a typical starting point for in vitro assays with potent opioid agonists is in the low micromolar to nanomolar range. It is strongly recommended to perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay.

General Recommendations for Working Concentrations:

| Concentration Range | Application |

| 1 nM - 100 nM | Initial screening for receptor binding assays |

| 100 nM - 10 µM | Functional assays (e.g., cAMP inhibition) |

Note: The optimal concentration will be cell-type and assay-dependent. A concentration of 1 µM is often used as a starting point for cell-based experiments.[1]

Quality Control

-

Purity: Ensure the purity of the this compound powder is ≥98%.

-

Solvent Quality: Use high-purity, anhydrous DMSO to prevent compound degradation.

-

Aseptic Technique: Maintain sterile conditions throughout the solution preparation process to avoid contamination of cell cultures.

-

Visual Inspection: Before use, visually inspect the stock and working solutions for any signs of precipitation or contamination.

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.

-

Handle the compound in a well-ventilated area.

-

Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

Protocol for In Vivo Administration of LY-281217 in Mice: A Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Authors: [Your Name/Department]

Version: 1.0

Date: November 20, 2025

Abstract

This document provides a detailed protocol for the in vivo administration of LY-281217, an opioid agonist, in mouse models for preclinical research. The protocols outlined herein are based on established methodologies for evaluating the analgesic properties and pharmacokinetic profile of opioid compounds in rodents. Due to the absence of publicly available data specific to this compound, this guide presents a generalized framework that can be adapted for initial studies. Researchers are strongly encouraged to perform dose-range finding and tolerability studies to establish optimal and safe dosing regimens for their specific mouse strain and experimental endpoint.

Introduction to this compound

This compound is classified as an organic opioid agonist. Opioid agonists exert their pharmacological effects by binding to and activating opioid receptors, which are G-protein coupled receptors located throughout the central and peripheral nervous systems. The primary therapeutic effect of opioid agonists is analgesia.

Mechanism of Action: Opioid Receptor Signaling

The analgesic and other physiological effects of opioid agonists are primarily mediated through the activation of μ (mu), δ (delta), and κ (kappa) opioid receptors. Upon agonist binding, these receptors couple to inhibitory G-proteins (Gαi/o), initiating a signaling cascade that leads to:

-

Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Ion Channels:

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and reduced excitability.

-

Inhibition of voltage-gated calcium channels (VGCCs), which suppresses the release of neurotransmitters such as glutamate and substance P, key mediators of pain signaling.

-

This concerted action at the cellular level culminates in the attenuation of nociceptive signal transmission and the perception of pain.

Caption: Opioid agonist signaling pathway.

Experimental Protocols

The following protocols are generalized and should be optimized for specific experimental needs. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Materials and Reagents

-

This compound compound

-

Vehicle (e.g., sterile saline, 5% DMSO in saline, or as recommended by the manufacturer)

-

Syringes and needles (appropriate gauge for the administration route)

-

Standard laboratory mice (e.g., C57BL/6, BALB/c)

-

Analgesia assessment equipment (e.g., hot plate, tail-flick apparatus)

-

Standard laboratory equipment for animal handling and observation

Experimental Workflow for In Vivo Administration

Caption: Experimental workflow for in vivo studies.

Protocol for Intraperitoneal (IP) Injection

-

Preparation: Prepare the dosing solution of this compound in a suitable vehicle. The final injection volume should typically be 5-10 mL/kg.

-

Restraint: Gently restrain the mouse by scruffing the neck and back to expose the abdomen.

-

Injection: Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Administration: Inject the solution smoothly and withdraw the needle.

-

Observation: Monitor the animal for any signs of distress post-injection.

Protocol for Subcutaneous (SC) Injection

-

Preparation: Prepare the dosing solution. The volume should generally not exceed 5 mL/kg.

-

Restraint: Scruff the mouse to lift a fold of skin over the shoulders.

-

Injection: Insert a 25-27 gauge needle into the base of the tented skin.

-

Administration: Administer the dose and withdraw the needle. Gently massage the area to aid dispersion.

-

Observation: Monitor for leakage from the injection site and any signs of local irritation.

Protocol for Oral Gavage (PO)

-

Preparation: Prepare the dosing solution. The volume should be around 5-10 mL/kg.

-

Restraint: Firmly restrain the mouse with one hand, allowing the head to be immobilized.

-

Gavage: Gently insert a ball-tipped gavage needle into the esophagus and down to the stomach.

-

Administration: Administer the solution slowly to prevent regurgitation.

-

Observation: Monitor the mouse for any signs of respiratory distress.

Data Presentation

As no specific quantitative data for this compound is publicly available, the following tables are provided as templates for organizing experimental results.

Table 1: Hypothetical Dose-Response Data for Analgesic Effect of this compound in the Hot Plate Test

| Dose (mg/kg) | N | Latency to Response (seconds) (Mean ± SEM) | % Maximum Possible Effect (%MPE) |

| Vehicle | 8 | 15.2 ± 1.5 | 0 |

| 1 | 8 | 20.5 ± 2.1 | 25 |

| 5 | 8 | 35.8 ± 3.4 | 65 |

| 10 | 8 | 48.9 ± 4.0 | 90 |

| 30 | 8 | 50.1 ± 3.8 | 95 |

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice Following a 10 mg/kg IP Dose

| Parameter | Value |

| Cmax (ng/mL) | 1250 |

| Tmax (hours) | 0.5 |

| AUC (0-t) (ng*h/mL) | 3500 |

| Half-life (t1/2) (hours) | 2.5 |

| Bioavailability (%) | N/A (for IP) |

Conclusion

This document provides a foundational protocol for the in vivo administration and preliminary evaluation of the opioid agonist this compound in mice. Given the lack of specific data for this compound, a cautious and systematic approach, beginning with dose-finding studies, is essential. The provided templates for data presentation will aid in the structured reporting of findings. Adherence to ethical guidelines for animal research is paramount throughout all experimental procedures.

Application Notes: Recommended Dosage and Protocols for LY-281217 in Alzheimer's Disease Models

Disclaimer: Initial searches for "LY-281217" did not yield specific results. Based on available literature, it is highly probable that the intended compound is LY-2886721 or its predecessor, LY-2811376 , both BACE1 inhibitors developed by Eli Lilly for Alzheimer's disease research. This document proceeds with the available data for these related compounds, assuming a likely typographical error in the original query.

Introduction

LY-2886721 is a potent, orally active inhibitor of Beta-secretase 1 (BACE1), an aspartyl protease that plays a critical role in the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ plaques in the brain is a primary pathological hallmark of Alzheimer's disease (AD). By blocking the enzymatic activity of BACE1, LY-2886721 aims to reduce the generation of Aβ peptides, thereby potentially mitigating the progression of AD. These application notes are intended for researchers, scientists, and drug development professionals, providing recommended dosages from preclinical studies and detailed experimental protocols for evaluating BACE1 inhibitors in Alzheimer's models.

Data Presentation: Recommended Dosage in Preclinical Models

The following table summarizes dosages of LY-2886721 reported in preclinical studies. It is important to note that the optimal dosage can vary based on the specific animal model, route of administration, and desired therapeutic endpoint.

| Animal Model | Route of Administration | Dosage | Key Findings |

| PDAPP Transgenic Mice | Oral | Dose-dependent | Showed a reduction in hippocampal and cortical Aβ and sAPPβ levels. |

| Beagle Dogs | Oral | 0.5 mg/kg | Resulted in a 50% decrease in cerebrospinal fluid (CSF) Aβ lasting for 9 hours and a 24-hour reduction in plasma Aβ.[1] |

Experimental Protocols

Objective: To determine the efficacy of a BACE1 inhibitor (e.g., LY-2886721) in reducing Aβ pathology in a transgenic mouse model of AD (e.g., APP/PS1 or 5xFAD mice).

Materials:

-

BACE1 inhibitor compound

-

Transgenic Alzheimer's disease mice and wild-type littermates

-

Vehicle for drug formulation (e.g., 0.5% methylcellulose)

-

Oral gavage needles

-

Anesthesia (e.g., isoflurane)

-

Brain tissue homogenization buffer with protease inhibitors

-

ELISA kits for Aβ40 and Aβ42

-

Antibodies for immunohistochemistry (e.g., anti-Aβ)

-

Microtome or cryostat

-

Microscope

Procedure:

-

Animal Dosing:

-

Acclimate transgenic and wild-type mice to the facility for at least one week.

-

Randomly assign animals to a vehicle control group and one or more treatment groups receiving different doses of the BACE1 inhibitor.

-

Prepare the drug formulation in the chosen vehicle.

-

Administer the compound or vehicle daily via oral gavage for a predetermined period (e.g., 4-12 weeks).

-

-

Behavioral Testing (Optional):

-

Conduct cognitive assessments such as the Morris water maze or Y-maze to evaluate effects on memory and learning.

-

-

Tissue Collection and Preparation:

-

At the study endpoint, anesthetize the mice and collect blood samples for plasma Aβ analysis.

-

Perfuse the animals transcardially with saline followed by 4% paraformaldehyde for immunohistochemistry, or with saline alone for biochemical analysis.

-

Harvest the brains. For biochemistry, dissect and snap-freeze specific regions like the cortex and hippocampus. For histology, post-fix the brains in paraformaldehyde and then transfer to a sucrose solution for cryoprotection.

-

-

Biochemical Analysis:

-

Homogenize the brain tissue.

-

Measure the levels of soluble and insoluble Aβ40 and Aβ42 using specific ELISA kits.

-

-

Histological Analysis:

-

Section the brains using a microtome or cryostat.

-

Perform immunohistochemistry using an anti-Aβ antibody to visualize amyloid plaques.

-

Quantify the plaque burden using image analysis software.

-

-

Data Analysis:

-

Use appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the results between the treatment and vehicle groups.

-

Objective: To assess the pharmacodynamic effects of a BACE1 inhibitor on Aβ levels in the cerebrospinal fluid (CSF) of a larger animal model, such as the beagle dog.

Materials:

-

BACE1 inhibitor compound

-

Beagle dogs

-

Equipment for oral dosing (e.g., capsules)

-

Catheters for CSF and blood collection

-

Anesthesia and surgical equipment for catheter implantation (if necessary)

-

ELISA kits for Aβ40 and Aβ42

Procedure:

-

Animal Preparation:

-

Acclimate beagle dogs to the research environment.

-

For serial sampling, animals may be surgically fitted with an indwelling catheter for CSF collection from the cisterna magna and a venous catheter for blood collection. Allow for a recovery period post-surgery.

-

-

Dosing and Sample Collection:

-

Collect baseline (pre-dose) blood and CSF samples.

-

Administer a single oral dose of the BACE1 inhibitor.

-

Collect blood and CSF samples at multiple time points post-administration (e.g., 2, 4, 8, 12, 24, 48 hours).

-

-

Sample Processing and Analysis:

-

Process blood samples to obtain plasma.

-

Analyze Aβ40 and Aβ42 concentrations in both plasma and CSF samples using validated ELISA kits.

-

-

Data Analysis:

-

Calculate the percentage change in Aβ levels from baseline at each time point.

-

Determine key pharmacodynamic parameters, such as the maximum percentage of Aβ reduction and the duration of the effect.

-

Mandatory Visualization

Caption: BACE1 inhibition in the amyloidogenic pathway.

Caption: Preclinical evaluation workflow for a BACE1 inhibitor.

References

Application Notes and Protocols: ELISA for Aβ Levels Following LY-281217 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the expected impact of the BACE1 inhibitor, LY-281217, on amyloid-beta (Aβ) levels and detail the protocols for their quantification using Enzyme-Linked Immunosorbent Assay (ELISA).

Introduction

This compound is a potent, orally bioavailable inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, initiating the production of Aβ peptides. The accumulation and aggregation of Aβ, particularly Aβ42, in the brain is a central event in the pathogenesis of Alzheimer's disease (AD). By inhibiting BACE1, this compound is designed to reduce the production of Aβ peptides, thereby potentially slowing or preventing the progression of AD.

This document outlines the theoretical mechanism of action of this compound, provides representative data from a closely related BACE1 inhibitor, LY2886721, and offers detailed protocols for measuring Aβ40 and Aβ42 levels in cerebrospinal fluid (CSF) and brain tissue homogenates using sandwich ELISA.

Mechanism of Action: BACE1 Inhibition

The amyloid precursor protein (APP) can be processed by two main enzymatic pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.

-

Non-amyloidogenic Pathway: APP is cleaved by α-secretase within the Aβ domain, precluding the formation of Aβ. This cleavage produces a soluble ectodomain, sAPPα, and a C-terminal fragment, C83.

-

Amyloidogenic Pathway: APP is first cleaved by BACE1 at the N-terminus of the Aβ sequence, generating a soluble ectodomain, sAPPβ, and a membrane-bound C-terminal fragment, C99. C99 is subsequently cleaved by γ-secretase to release Aβ peptides of varying lengths, most commonly Aβ40 and Aβ42.

This compound, as a BACE1 inhibitor, blocks the initial cleavage of APP in the amyloidogenic pathway. This leads to a significant reduction in the production of sAPPβ and, consequently, a decrease in the levels of both Aβ40 and Aβ42. The inhibition of BACE1 can also lead to a compensatory increase in the processing of APP through the non-amyloidogenic pathway, resulting in elevated levels of sAPPα.

Data Presentation

Due to the limited publicly available quantitative data specifically for this compound, the following tables summarize the pharmacodynamic effects of a structurally similar and potent BACE1 inhibitor, LY2886721 , in preclinical and clinical studies. These data are representative of the expected effects of BACE1 inhibition.

Table 1: Effect of Oral LY2886721 on Aβ Levels in PDAPP Mice (3 hours post-dose)

| Treatment Group | Hippocampal Aβ1-x Reduction (%) | Cortical Aβ1-x Reduction (%) |

| 3 mg/kg | Significant | Significant |

| 10 mg/kg | Significant | Significant |

| 30 mg/kg | Significant | Significant |

Table 2: Effect of a Single Oral 1.5 mg/kg Dose of LY2886721 on CSF Aβ Levels in Beagle Dogs

| Time Post-Dose | CSF Aβ1-x Reduction (%) | CSF Aβ1-40 Reduction (%) | CSF Aβ1-42 Reduction (%) |

| 3 hours | Significant | Data not shown | Data not shown |

| 6 hours | Significant | Data not shown | Data not shown |

| 9 hours | ~80% (peak effect) | Comparable to Aβ1-x | Comparable to Aβ1-x |

| 24 hours | Significant | Data not shown | Data not shown |

| 48 hours | Approaching baseline | Approaching baseline | Approaching baseline |

Table 3: Effect of a Single 35 mg Dose of LY2886721 on CSF Aβ Levels in Humans

| Time Post-Dose | CSF Aβ1-40 Reduction (%) | CSF Aβ1-42 Reduction (%) |

| Nadir (18 hours) | ~40% | ~40% |

Experimental Protocols

The following are detailed sandwich ELISA protocols for the quantification of Aβ40 and Aβ42 in both cerebrospinal fluid (CSF) and brain tissue homogenates.

Protocol 1: Sandwich ELISA for Aβ40 and Aβ42 in Cerebrospinal Fluid (CSF)

Materials:

-

96-well microplate coated with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.

-